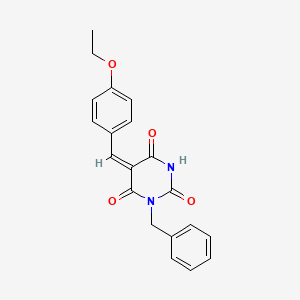
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EBP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. EBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to interact with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, leading to DNA damage and cell death. This compound has also been shown to interact with various receptors, including the GABA-A receptor and the dopamine D2 receptor, leading to changes in neurotransmitter activity and neuronal signaling.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. This compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, leading to a reduction in oxidative stress and inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its relatively simple synthesis method, its ability to interact with various cellular targets, and its potential applications in various scientific research fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including its potential applications in drug discovery, its mechanisms of action, and its pharmacokinetics and pharmacodynamics. This compound has been found to exhibit various biological activities, making it a promising candidate for drug discovery. Further research is needed to elucidate the mechanisms of action of this compound and its interactions with various cellular targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its potential toxicity and therapeutic efficacy.
合成方法
The synthesis of 1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-ethoxybenzaldehyde and benzylmalononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with triethylorthoformate to form the pyrimidine ring. The final step involves the addition of benzylamine to the pyrimidine ring to form this compound.
科学研究应用
1-benzyl-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been found to exhibit antibacterial and antiviral activity by inhibiting the growth of various pathogens.
属性
IUPAC Name |
(5E)-1-benzyl-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-16-10-8-14(9-11-16)12-17-18(23)21-20(25)22(19(17)24)13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,21,23,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIYWQUCFGXFEA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
![3-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5001443.png)
![{5-[4-(cyanomethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5001444.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)
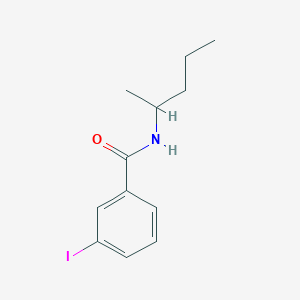
![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)
![3-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyridine bis(trifluoroacetate)](/img/structure/B5001494.png)
![1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5001497.png)
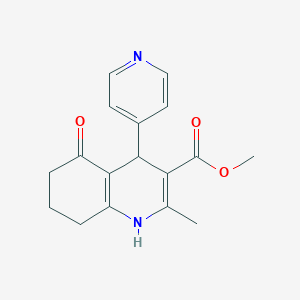
![5-{5-[2-(3-chloro-5-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5001512.png)
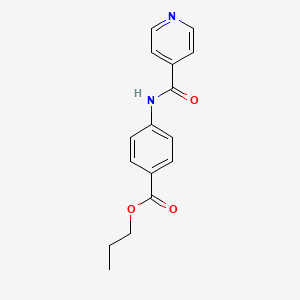
![3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5001529.png)
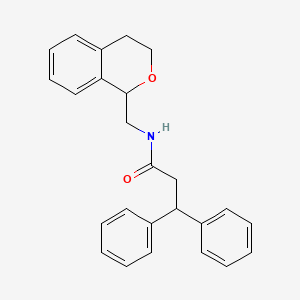
![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)